![molecular formula C₇H₁₅NO B1145338 cis-3-[Dimethylamino)methyl]cyclobutanol CAS No. 1821838-71-4](/img/no-structure.png)

cis-3-[Dimethylamino)methyl]cyclobutanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

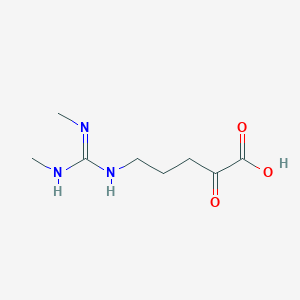

“Cis-3-[Dimethylamino)methyl]cyclobutanol” is a useful intermediate and a building block for drugs . It has a molecular weight of 129.2 and a molecular formula of C7H15NO .

Molecular Structure Analysis

The compound has a complex structure with a cyclobutanol ring and a dimethylamino group attached to it . The IUPAC name is 3-[(dimethylamino)methyl]cyclobutan-1-ol . The InChI key is WRCFIRNQJUOVSU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 . It has a topological polar surface area of 23.5Ų .科学的研究の応用

Hypotensive Activity and Pharmacological Properties

Cyclobutanol compounds, including derivatives of cis-3-[Dimethylamino)methyl]cyclobutanol, have been investigated for their pharmacological properties, notably their hypotensive activity. Research by Pircio et al. (1964) highlighted a cyclobutane derivative exhibiting significant blood pressure-lowering effects of long duration. The cis isomer of this tertiary amine was qualitatively similar in activity to the trans isomer but showed slightly less efficacy in hypotensive activity tests. This suggests a potential application in cardiovascular disease treatment or management through modulation of blood pressure (Pircio, Wilson, Kuna, HASEK, & Martin, 1964).

DNA Photoproducts and Repair Mechanisms

The formation of cyclobutane pyrimidine dimers (CPDs) in DNA, particularly involving thymine and cytosine bases, is a significant focus area, as these CPDs are major classes of UV-induced DNA damage linked to carcinogenesis. Barbatti's (2014) computational study on the photochemistry of such dimers sheds light on their formation, potential for repair, and the underlying quantum chemical properties that dictate these processes. This research is critical for understanding the molecular mechanisms of skin cancer and developing strategies for DNA repair or protection against UV radiation (Barbatti, 2014).

Photochemical and Thermal Reactions

Further research into cyclobutanol compounds includes studies on their photochemical and thermal behaviors. For example, the work by Masaki et al. (1992) on the photosensitized monomerization of dimethylthymine cyclobutane dimer by flavin in the presence of perchloric acid demonstrates a complex interplay of factors influencing the efficiency of dimer monomerization. This has implications for understanding the mechanisms of photodamage repair in biological systems (Masaki, Miyake, Yanagida, & Pac, 1992).

Chemical and Structural Analysis

The stereochemistry and reactivity of cyclobutane derivatives, including those related to cis-3-[Dimethylamino)methyl]cyclobutanol, are also of interest. Research by Begley et al. (1979) on the topochemically controlled photodimerisation of crystalline methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate provides insights into the structural dynamics and chemical reactivity of cyclobutane derivatives, which are essential for designing synthetic pathways and understanding molecular interactions in complex systems (Begley, Crombie, & Knapp, 1979).

特性

CAS番号 |

1821838-71-4 |

|---|---|

製品名 |

cis-3-[Dimethylamino)methyl]cyclobutanol |

分子式 |

C₇H₁₅NO |

分子量 |

129.2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)